(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide
Overview
Description
(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a chemical compound with the molecular formula C13H9Br2N3O2 and a molecular weight of 399.04 g/mol . It is known for its unique structure, which includes both bromine and hydroxyl functional groups, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and nicotinohydrazide . The reaction is usually carried out in a solvent such as ethanol under reflux conditions to facilitate the formation of the desired product . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines . Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(3,5-Dichloro-2-hydroxybenzylidene)nicotinohydrazide: Similar structure but with chlorine atoms instead of bromine.
(E)-N’-(3,5-Difluoro-2-hydroxybenzylidene)nicotinohydrazide: Fluorine atoms replace the bromine atoms.
(E)-N’-(3,5-Diiodo-2-hydroxybenzylidene)nicotinohydrazide: Iodine atoms instead of bromine.
Uniqueness
(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs . Bromine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMOQAFMPSKRU-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features observed in (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide?
A1: (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a Schiff base compound characterized by a near-planar structure. [] This planarity arises from the small dihedral angle of 5.7° between its benzene and pyridine rings. [] The molecule exhibits an intramolecular O-H⋯N hydrogen bond involving the hydroxyl group and the adjacent hydrazine nitrogen atom. [] Additionally, intermolecular N—H⋯O hydrogen bonds between neighboring molecules contribute to the formation of chains extending along the crystallographic [] direction. [] These structural features, particularly the hydrogen bonding patterns, can influence the compound's packing arrangement, stability, and potential interactions with biological targets.
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